Carbanilide

Beschreibung

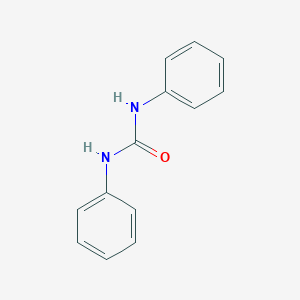

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEHVDNNLFDJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025183 | |

| Record name | 1,3-Diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-diphenylurea is an off-white powder. (NTP, 1992), Pellets or Large Crystals, Colorless solid; [HSDB] Off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

504 °F at 760 mmHg (Decomposes) (NTP, 1992), 260 °C (DECOMPOSE) | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SPARINGLY SOL IN WATER (0.15 G/L); SAPRINGLY SOL IN ALCOHOL, ACETONE, CHLOROFORM ; MODERATELY SOL IN PYRIDINE (69.0 G/L)., SOL IN ACETIC ACID, ETHER; INSOL IN BENZENE, 0.15 mg/mL | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.239 (NTP, 1992) - Denser than water; will sink, 1.239 | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC BIPYRAMIDAL PRISMS FROM ALCOHOL, ORTHORHOMBIC PRISMS FROM ALCOHOL, COLORLESS PRISMS | |

CAS No. |

102-07-8; 26763-63-3, 102-07-8 | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Diphenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-diphenylurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Diphenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94YD8RMX5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

460 °F (NTP, 1992), 238 °C, 239 - 240 °C | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Mechanisms of Carbanilide and Its Derivatives

Direct Synthesis Pathways

Direct synthesis pathways for carbanilide primarily involve the reaction of aniline (B41778) with a carbonyl source. These methods aim to directly form the urea (B33335) linkage without intermediate steps that might be employed in indirect syntheses.

Carbonylation Reactions for this compound Formation

Carbonylation reactions, utilizing carbon monoxide as the carbonyl source, represent a significant route to this compound. These methods often involve oxidative or reductive carbonylation processes.

Catalytic Systems in Carbon Monoxide Mediated Synthesis

A variety of catalytic systems have been developed for the synthesis of this compound from aniline and carbon monoxide. Palladium-based catalysts are frequently employed, often in combination with co-catalysts and promoters.

Palladium-Catalyzed Oxidative Carbonylation: This approach typically uses palladium(II) complexes, such as Pd(OAc)2 or PdCl2, in conjunction with iodide or halide promoters and an oxidizing agent like oxygen or benzoquinone. For instance, a catalytic system comprising [PdCl2(dppf)]/FeCl3/LiBr has demonstrated high efficiency, achieving 100% selectivity for 1,3-diphenylurea (B7728601) with a turnover frequency (TOF) of approximately 1177 h⁻¹ mdpi.com. The addition of oxygen can further increase the TOF, but may shift selectivity towards phenyl isocyanate mdpi.com. Iron salts, particularly iron chlorides, have been identified as crucial promoters, often outperforming iodide promoters and significantly boosting the activity of palladium catalysts unimi.it. The ideal Fe/Pd ratio is around 10, but even small amounts of iron can enhance performance unimi.it. Other systems, such as those involving cobalt(II)–Schiff base complexes with pyridine-type promoters, have also been reported, achieving an 85.3% aniline conversion and 79.2% yield of N,N′-diphenylurea under specific conditions (0.6 mol% Co(II)salophen(OH)2, Co(II)salophen(OH)2/4-picoline (mol)=2:1, CO/O2 (MPa)=3:1, 150°C, 7h) capes.gov.brcdnsciencepub.com. Ruthenium catalysts, such as [Ru(CO)3I3]NBu4, have also shown activity, with an activation energy of 26.6 kcal/mol for the reaction at 100°C and atmospheric pressure capes.gov.br.

Palladium-Catalyzed Reductive Carbonylation: This method often starts from nitrobenzene (B124822), aniline, and carbon monoxide. Homogeneous palladium catalysts, typically consisting of a divalent palladium salt, an onium salt, and triphenylphosphine (B44618) in solvents like xylene or toluene, have proven effective. For example, a Pd(II)-diphosphine catalyzed reductive carbonylation of nitrobenzene in acetic acid-methanol mixtures can yield diphenylurea with high selectivity and yields exceeding 90% researchgate.net. The choice of ligands on the palladium catalyst and the solvent composition significantly influence selectivity researchgate.net.

Kinetics and Mechanistic Studies of Carbonylation Processes

Understanding the kinetics and mechanisms of these carbonylation reactions is crucial for optimizing synthesis.

Mechanism Insights: In palladium-catalyzed oxidative carbonylation, the catalytic cycle often involves Pd(II) species being reduced to Pd(0), which is then re-oxidized by an oxidizing agent to maintain the catalytic cycle mdpi.com. The mechanism is proposed to involve Pd(0) stabilized by ligands, acting as the active species semanticscholar.orgmdpi.com. Intermediate species like Pd-carbamoyl complexes have been observed, supporting a reaction pathway where an isocyanate intermediate is formed and then scavenged by excess amine to produce diphenylurea epa.govdtu.dk. For instance, in rhodium-catalyzed carbonylation, spectroscopic and kinetic studies suggest the reaction proceeds through a species like [Rh(A)(C(O)OCH3)2], where the formed isocyanate is immediately scavenged by excess amine to yield diphenylurea epa.gov. In the reductive carbonylation of nitrobenzene, aniline is formed as an intermediate, which is then carbonylated unimi.itacs.org.

Kinetic Factors: The reaction rate and product distribution are influenced by various factors, including catalyst composition, ligand type, solvent, temperature, pressure, and the presence of promoters or co-catalysts mdpi.comunimi.itresearchgate.netepa.govacs.org. For example, the bite angle of diphosphine ligands in palladium catalysts can affect reaction rates in the reductive carbonylation of nitrobenzene researchgate.net. In oxidative carbonylation, the addition of oxygen can increase the TOF but may lead to phenyl isocyanate as a byproduct mdpi.com. The presence of water can lead to the decomposition of diphenylurea into aniline and phenyl isocyanate dtu.dk.

Synthesis from Aniline and Carbon Dioxide

The use of carbon dioxide as a carbonylating agent offers a more environmentally benign approach compared to carbon monoxide, aligning with green chemistry principles.

Role of Reducing Agents and Reaction Conditions

The direct conversion of aniline and CO2 to this compound typically requires specific conditions and sometimes the assistance of dehydrating agents or catalysts to overcome the thermodynamic stability of CO2.

Catalytic Systems and Conditions: The direct synthesis of diphenylurea from aniline and CO2 has been achieved using various catalytic systems. For example, a Cu-Fe/ZrO2 heterogeneous catalyst in acetonitrile (B52724) solvent at 160°C and 1 MPa CO2 pressure yielded diphenylurea with a conversion of 5.5% and a selectivity of 96.9% researchgate.netresearchgate.net. This catalyst system is believed to utilize cooperative catalysis from metal sites, Lewis acid sites (Zrⁿ⁺), and Lewis basic sites (Zr-O) researchgate.netresearchgate.net. Ionic liquids, particularly chloroaluminate ionic liquids, have also been explored as both catalysts and solvents for this reaction, showing good catalytic performance researchgate.net. The reaction mechanism proposed for Cu-Fe/ZrO2 involves the cooperative catalysis of these active sites researchgate.netresearchgate.net.

Dehydrating Agents and Reductants: While CO2 is a stable molecule, its conversion to urea derivatives often involves an intermediate carbamate (B1207046) formation, followed by dehydration. In some instances, the omission of a reducing agent like H2, which would lead to formanilide (B94145) from aniline and CO2, can switch selectivity towards this compound (1,3-diphenylurea) researchgate.netumsystem.eduresearchgate.net. This implies that under specific conditions, the dehydration of an intermediate carbamate or related species occurs to form the urea linkage.

Catalytic Synthesis via Amines and CO2

Catalytic methods utilizing amines (specifically aniline in this context) and CO2 are a key area of research for this compound synthesis.

Catalytic Systems: Various catalytic systems have been investigated for the direct synthesis of diphenylurea from aniline and CO2. These include heterogeneous catalysts like Cu-Fe/ZrO2 researchgate.netresearchgate.net, homogeneous catalysts such as those involving Lewis acidic ionic liquids researchgate.net, and systems employing metal oxides or zinc compounds cip.com.cnsciengine.com. For example, a Cu-Fe/ZrO2-SiO2 catalyst in acetonitrile solvent at 160°C and 1 MPa CO2 pressure resulted in a 6.0% yield and 93.9% selectivity for diphenylurea when aniline and CO2 were reacted cip.com.cn. The catalytic mechanism of Cu-Fe/ZrO2 is thought to involve the interplay of multiple active sites researchgate.netresearchgate.net. The use of CO2/CO/O2 mixtures with palladium nanoparticles (PdNPs) has also shown high conversion of aniline (around 90%) towards N,N-diphenylurea, with PdNPs acting as efficient active species semanticscholar.orgmdpi.com.

Reaction Conditions and Yields: Optimal reaction conditions, including temperature, pressure, catalyst loading, and solvent choice, are critical for achieving high yields and selectivities. For instance, using a Cu-Fe/ZrO2 catalyst, suitable conditions involved a catalyst-to-aniline mass ratio of 0.10, an acetonitrile-to-aniline volume ratio of 1.0, a reaction temperature of 160°C, a CO2 initial pressure of 1 MPa, and a reaction time of 7 hours, leading to a 5.3% yield of diphenylurea researchgate.netresearchgate.net. With PdNPs and a CO2/CO/O2 mixture, aniline conversion reached approximately 90% with good selectivity towards diphenylurea semanticscholar.orgmdpi.com.

Alternative Chemical Routes for this compound Generation

While the reaction of aniline with urea or phosgene (B1210022) derivatives are common methods for synthesizing diarylureas like this compound, alternative routes offer different advantages in terms of reagent availability, reaction conditions, and environmental impact.

One notable alternative involves the reaction of aniline with carbon dioxide (CO2). This approach aligns with green chemistry principles by utilizing a readily available and non-toxic C1 source. Catalysts such as copper-iron supported on zirconia (Cu-Fe/ZrO2) have been employed for the synthesis of diphenylurea (DPU) from aniline and CO2, achieving good yields under specific conditions researchgate.netresearchgate.net. Another method utilizes formanilide and aniline in the presence of ruthenium catalysts, producing this compound with high yields while evolving hydrogen gas acs.org. Triphosgene (B27547) has also been used as a phosgene surrogate for the synthesis of diphenylurea from aniline, offering a safer alternative to phosgene itself chemicalbook.com.

Table 1: Alternative Synthesis Routes for this compound (1,3-Diphenylurea)

| Reactants | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

| Aniline + Urea | Heat (Acetic Acid) | Acetic Acid | Heating | High | chemicalbook.comorgsyn.org |

| Aniline + Carbon Dioxide (CO2) | Cu-Fe/ZrO2 | Acetonitrile | 1 MPa CO2, 160°C, 7 h | 96.9% | researchgate.net |

| Formanilide + Aniline | Ruthenium catalyst | Mesitylene | Reflux, 12 h | 92% | acs.org |

| Aniline + Triphosgene | Triethylamine; Acetonitrile | Acetonitrile | Ice-bath (0-5 °C), then 80 °C, ~5 h | 99% | chemicalbook.com |

Derivatization Strategies and Complex Molecule Synthesis

This compound derivatives are synthesized to explore structure-activity relationships (SAR) and to construct more complex molecular architectures, particularly heterocyclic systems.

A significant application of this compound and its derivatives lies in their ability to undergo intramolecular cyclization reactions to form various heterocyclic ring systems. Among these, the formation of hydantoins is particularly well-documented.

The cyclization of this compound-like structures to form hydantoins (imidazolidine-2,4-diones) is a widely studied transformation. This process typically involves a nucleophilic attack within the molecule, often facilitated by a base or acid, leading to the closure of a five-membered ring. For instance, ureas derived from amino acids can undergo cyclization to form hydantoins researchgate.netbeilstein-journals.org. The Bucherer-Bergs reaction and related methodologies are classical routes to hydantoins, often starting from ketones or aldehydes, but this compound cyclization provides a direct route from urea precursors tandfonline.comacs.orgnih.govresearchgate.net. Research has explored the synthesis of various substituted hydantoins, including 5,5-disubstituted hydantoins, through these cyclization pathways nih.govresearchgate.net.

Beyond hydantoins, this compound derivatives can also be cyclized to form other heterocyclic systems. For example, certain o-(buta-1,3-diyn-1-yl)-substituted N-aryl ureas can undergo gold(I)-catalyzed cascade cyclization reactions to yield pyrimido[1,6-a]indol-1(2H)-ones and related fused systems acs.org.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the cyclization of carbanilides to hydantoins researchgate.netacs.orgat.uaeurekaselect.comclockss.orggoogle.es. This technique offers significant advantages, such as drastically reduced reaction times and often improved yields compared to conventional heating methods organic-chemistry.orgajrconline.org.

A particularly effective protocol for microwave-assisted intramolecular this compound cyclization to hydantoins employs barium hydroxide (B78521) (Ba(OH)2) as a catalyst in N,N-dimethylformamide (DMF) researchgate.netacs.orgeurekaselect.comgoogle.es. This method has demonstrated high yields and significantly shortened reaction times, transforming reactions that previously took hours or days into minutes acs.orgclockss.org. The use of microwave irradiation can also lead to cleaner reaction profiles and minimize thermal decomposition of sensitive products acs.org.

Table 2: Microwave-Assisted this compound Cyclization to Hydantoins

| Substrate Type (this compound Derivative) | Catalyst | Solvent | Microwave Conditions | Reaction Time | Yield | Reference |

| Various Carbanilides | Ba(OH)2 | DMF | Minutes | Minutes | High | researchgate.netacs.orgeurekaselect.comgoogle.es |

| Ureido-containing substrates | Ba(OH)2 | DMF | ~10 min | ~10 min | High | acs.orggoogle.es |

| Amino acid derived ureas | Acid (HCl) | Water | 80 °C | 15 min | 89% | beilstein-journals.org |

The intramolecular cyclization of carbanilides to form hydantoins can involve the generation of stereocenters, making stereochemical control a critical aspect of these reactions acs.orgoup.comorganic-chemistry.org. Computational studies have revealed that the thermal stability of diastereomers plays a significant role in epimerization during this compound cyclization to hydantoins oup.comresearchgate.netresearchgate.net. Specifically, kinetic products can epimerize to more thermodynamically stable products under certain reaction conditions at.uaoup.comresearchgate.netresearchgate.net.

For instance, in the cyclization of certain this compound precursors to pyrrolo[1,2-c]imidazoles and subsequently hydantoins, the kinetic product with trans, anti, cis stereochemistry has been observed to epimerize to the thermodynamically preferred trans, anti, trans stereochemistry oup.comresearchgate.netresearchgate.net. This epimerization is often base-mediated and influenced by the relative free energies of the diastereomeric transition states and products oup.comresearchgate.netresearchgate.net. Steric effects, such as those arising from naphthalene (B1677914) rings in specific substrates, can also influence the stereochemical outcome oup.comresearchgate.net.

In contrast, when synthesizing hydantoins from α-amino amides, the choice of cyclizing agent is crucial for maintaining stereochemical integrity. While 1,1'-carbonyldiimidazole (B1668759) (CDI) can lead to complete racemization due to the formation of an imidazole (B134444) carbamate intermediate, triphosgene allows for the synthesis of enantiomerically pure hydantoins with high enantiomeric excess (>96%) and moderate yields (41-80%), avoiding epimerization organic-chemistry.org.

Compound List

this compound (1,3-Diphenylurea)

Aniline

Urea

Carbon Dioxide (CO2)

Formanilide

Phenyl Isocyanate

Triphosgene

Hydantoin

5,5-disubstituted hydantoins

Pyrimido[1,6-a]indol-1(2H)-ones

Pyrrolo[1,2-c]imidazoles

Formation of Coumarin-Carbanilide Derivatives

The synthesis of coumarin-carbanilide derivatives involves the reaction of coumarin (B35378) precursors with this compound-related structures or vice versa. Research has explored the reaction of coumarin and benzo[f]coumarin-3-(4-aminosulfonyl)this compound derivatives with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686). These reactions can yield pyrido[3,4-c]- and pyrido[3,4-c]-benzo[f]coumarin derivatives researchgate.net. Additionally, coumarin derivatives can be synthesized through the reaction of salicylaldehydes with active methylene compounds, a process that can lead to fused ring systems such as pyridocoumarins nih.gov. Some synthetic routes involve the reaction of coumarin-3-thiocarboxamide with active methylene compounds to produce thiopyranocoumarin derivatives researchgate.net.

Reactivity Studies with Active Methylene Compounds in Derivative Synthesis

Active methylene compounds, characterized by a methylene group (-CH2-) situated between two electron-withdrawing groups, are highly reactive and can readily form carbanions youtube.comshivajicollege.ac.incas.cn. This compound derivatives have been synthesized by reacting coumarin-3-(4-aminosulfonyl)this compound derivatives with various active methylene compounds possessing α-cyano or α-keto groups. These reactions proceed via nucleophilic addition and cyclization, leading to the formation of substituted pyrido[3,4-c]- and pyrido[3,4-c]-benzo[f]coumarin derivatives tandfonline.com. Studies have also explored the cyclization reactions of isocyanates with compounds containing active methylene groups in the presence of bases like triethylamine, yielding derivatives of pyrrolidine-2,3,5-trione and barbituric acid researchgate.net.

Mechanistic Investigations of this compound-Related Transformations

Catalytic Mechanisms and Catalyst Design in this compound Synthesis

The synthesis of this compound and its derivatives often relies on catalytic processes. For instance, the synthesis of ureas, including diphenylurea (this compound), from carbon dioxide and amines is a significant area of research, driven by the principles of green and sustainable chemistry researchgate.net. Non-noble metal catalytic systems, such as CoF2, CsF, and phosphine (B1218219) ligands, have been investigated for their role in synthesizing N-containing heterocycles from anilines and CO2 researchgate.net. The catalytic mechanism for CO2 hydrogenation to formamides and ureas involves various intermediates, with the catalyst design playing a crucial role in efficiency and selectivity researchgate.net. Homogeneous and heterogeneous catalysts are both employed in chemical synthesis, with research focusing on synergistic approaches to develop catalysts that are active, selective, stable, and recyclable rsc.orguclouvain.bepressbooks.pub. For example, soluble rhodium catalysts have been studied for the carbonylation reaction leading to diphenylurea, with mechanistic insights suggesting the involvement of specific rhodium-containing intermediates epa.gov. Catalyst design aims to understand and control reaction mechanisms at the active site level to achieve desired transformations ugent.be.

Identification of Reaction Intermediates and Transition States

Understanding the step-by-step progression of chemical reactions is crucial for optimizing synthetic pathways. Reactive intermediates are short-lived, high-energy molecules formed during a reaction that quickly convert into more stable products uoanbar.edu.iq. Identifying these intermediates and transition states provides critical information about reaction mechanisms. For example, in the Pd-catalyzed synthesis of carbamates, computational studies have been used to identify key reaction intermediates and determine the energetic feasibility of different mechanistic pathways mdpi.com. Similarly, in the synthesis of diphenylurea from aniline and CO2, omission of H2 reductant leads to this compound, and mechanistic investigations suggest the involvement of specific intermediates in these transformations researchgate.netresearchgate.net. Spectroscopic and kinetic studies have been employed to identify reactive intermediates in catalytic carbonylation processes, such as the formation of N,N'-diphenylurea epa.gov.

Computational and Theoretical Chemistry Approaches to Reaction Pathways

Computational and theoretical chemistry methods, particularly Density Functional Theory (DFT), are indispensable tools for elucidating reaction pathways and mechanisms mdpi.comrsc.orgrsc.orgaps.orgchemrxiv.org. These methods allow researchers to model molecular interactions, calculate activation energies, and predict the stability of intermediates and transition states, thereby providing a deeper understanding of how reactions proceed mdpi.comnih.govmit.educhiralpedia.comrsc.org. For instance, DFT calculations have been used to investigate the mechanistic details of Pd-catalyzed carbamate synthesis, including the identification of intermediates and the evaluation of pathway feasibility mdpi.com. Computational studies can also help in designing new catalysts and optimizing reaction conditions by predicting catalytic activity and selectivity ugent.bechiralpedia.comrsc.org. The analysis of reaction pathways through computational modeling aids in understanding complex transformations and guiding experimental efforts mdpi.comnih.govmit.edu.

Table 1: Examples of this compound Derivative Synthesis and Reactivity

| Section Reference | Reaction Type / Derivative | Key Reactants / Conditions | Products / Outcomes | Citation(s) |

| 2.2.3 | Coumarin-Carbanilide Formation | Coumarin-3-(4-aminosulfonyl)this compound derivatives + Malononitrile/Ethyl cyanoacetate | Pyrido[3,4-c]- and pyrido[3,4-c]-benzo[f]coumarin derivatives | researchgate.nettandfonline.com |

| 2.2.3 | Coumarin Derivative Synthesis | Salicylaldehydes + Active methylene compounds | Fused ring systems (e.g., pyridocoumarins) | nih.gov |

| 2.2.3 | Thiopyranocoumarin Synthesis | Coumarin-3-thiocarboxamide + Active methylene compounds | Thiopyranocoumarin derivatives | researchgate.net |

| 2.2.4 | Derivative Synthesis | Isocyanates + Active methylene compounds (with Et3N) | Pyrrolidine-2,3,5-trione and barbituric acid derivatives | researchgate.net |

| 2.3.1 | Urea Synthesis | CO2 + Amines (e.g., Aniline) | Diphenylurea (this compound) | researchgate.netresearchgate.net |

| 2.3.1 | Carbonylation | Nitrobenzene + CO + Amine (with Rh catalyst) | N,N'-diphenylurea (DPU), Methyl-N-phenyl carbamate (MPC) | epa.gov |

Table 2: Computational and Mechanistic Study Examples

| Section Reference | Focus of Study | Methodologies Used | Key Findings / Insights | Citation(s) |

| 2.3.1 | Catalytic Mechanism | Spectroscopic and kinetic studies | Identification of reactive intermediates ([Rh(A)(C(O)OCH3)(2)]) in DPU formation | epa.gov |

| 2.3.2 | Reaction Intermediates | Computational methods (e.g., DFT) | Identification of key intermediates and energetic feasibility of pathways | mdpi.com |

| 2.3.3 | Reaction Pathways | Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stability of intermediates and transition states | mdpi.comrsc.orgrsc.orgaps.orgchemrxiv.orgnih.gov |

| 2.3.3 | Catalyst Design | Computational modeling | Prediction of catalytic activity and selectivity, optimization of reaction conditions | ugent.bechiralpedia.comrsc.org |

Compound Name List:

this compound (1,3-Diphenylurea)

Coumarin

Benzo[f]coumarin

Malononitrile

Ethyl cyanoacetate

Pyrido[3,4-c]coumarin

Pyrido[3,4-c]benzo[f]coumarin

Salicylaldehyde

Coumarin-3-thiocarboxamide

Thiopyranocoumarin

Isocyanates

Pyrrolidine-2,3,5-trione

Barbituric acid

Carbon Dioxide (CO2)

Aniline

Diphenylurea (DPU)

Methyl-N-phenyl carbamate (MPC)

Nitrobenzene

(R)-Methyl-(2-hydroxy-1-phenylethyl)carbamate

Biological Activities and Molecular Mechanisms of Carbanilides

Endocrine Modulation and Receptor Interactions

Endocrine-disrupting chemicals (EDCs) are environmental agents that can interfere with the synthesis, secretion, transport, metabolism, binding, or elimination of natural hormones in the body, thereby disrupting the structure and function of the endocrine system. Carbanilides and related compounds have been implicated in these mechanisms, often through interactions with nuclear receptors.

Estrogen Receptor (ER) and Androgen Receptor (AR) Dependent Gene Expression Enhancement

Endocrine-disrupting chemicals can exert their effects by binding to and modulating the activity of steroid hormone receptors, such as the Estrogen Receptor (ER) and the Androgen Receptor (AR). These receptors are ligand-activated transcription factors that regulate the expression of a vast array of genes crucial for development, reproduction, and metabolism mdpi.comnih.govresearchgate.net. While general EDCs are known to interact with ER and AR pathways, potentially altering gene expression, specific research detailing carbanilides as enhancers of ER- or AR-dependent gene expression was not found in the provided literature. However, the broader classification of certain carbanilide derivatives as EDCs suggests potential interactions with these receptor systems mdpi.comdrugbank.comresearchgate.net.

Aryl Hydrocarbon Receptor (AhR) and Ryanodine (B192298) Receptor (RyR1) Activities

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in cellular responses to environmental stimuli, including xenobiotics termedia.plresearchgate.netwikipathways.org. Ligands such as dioxins and polycyclic aromatic hydrocarbons (PAHs) are known to activate AhR, leading to downstream effects on gene expression and cellular processes, including immune responses and metabolism mdpi.comresearchgate.netwikipathways.orgunige.chresearchgate.net. Similarly, Ryanodine Receptors (RyRs) are intracellular calcium channels involved in calcium signaling, with modulators like caffeine (B1668208) and ryanodine affecting their activity nih.govfrontiersin.orgbiorxiv.orgnih.gov. While EDCs are known to interact with AhR mdpi.com, direct evidence linking carbanilides or their specific analogs to the modulation of AhR or RyR1 activity was not identified within the scope of the provided search results.

Elucidation of Endocrine Disrupting Mechanisms at the Molecular Level

The molecular mechanisms by which EDCs disrupt endocrine function are diverse, often involving direct binding to hormone receptors, interference with hormone synthesis or metabolism, or alteration of receptor turnover nih.gov. EDCs can mimic or block the action of endogenous hormones by interacting with nuclear receptors like ER, AR, and AhR mdpi.comnih.gov. This interaction can lead to altered gene expression patterns, affecting various physiological processes and potentially contributing to adverse health outcomes, including reproductive and developmental issues mdpi.comnih.govresearchgate.net. Triclocarban (B27905), a this compound derivative, has been associated with hormonal effects, leading to its prohibition in certain consumer products due to health concerns drugbank.com. This suggests that carbanilides can act as EDCs, interfering with hormonal signaling pathways, though the precise molecular targets and mechanisms for carbanilides themselves require further detailed investigation.

Table 1: Receptor Interactions and Endocrine Disruption Mechanisms Associated with EDCs (Including this compound Derivatives)

| Receptor/Pathway | Potential Activity/Mechanism | Compound(s) Involved | Notes |

| Estrogen Receptor (ER) | Binding, Modulation, Endocrine Disruption | EDCs (general), Carbanilides (implied) | EDCs can interact with ERs, potentially altering gene expression and hormonal balance. Specific enhancement of ER-dependent gene expression by carbanilides is not explicitly detailed in the provided literature. |

| Androgen Receptor (AR) | Binding, Modulation, Endocrine Disruption | EDCs (general), Carbanilides (implied) | EDCs can interact with ARs, potentially altering gene expression and hormonal balance. Specific enhancement of AR-dependent gene expression by carbanilides is not explicitly detailed in the provided literature. |

| Aryl Hydrocarbon Receptor (AhR) | Binding, Activation, Endocrine Disruption | EDCs (e.g., PCBs, Dioxins), Carbanilides (implied) | EDCs can activate AhR, influencing xenobiotic metabolism and immune responses. Specific interactions of carbanilides with AhR are not detailed. |

| Ryanodine Receptor (RyR1) | Modulation (Ca²⁺ release) | Caffeine, Ryanodine, Scorpion toxins | RyR modulation is critical for calcium signaling. No direct link to carbanilides was found in the provided results. |

Antimicrobial and Antiprotozoal Activities

Carbanilides, notably triclocarban, are well-established antimicrobial agents. Their efficacy stems from specific molecular mechanisms targeting essential microbial processes.

Inhibition of Bacterial Enoyl-(Acyl-Carrier Protein) Reductase by Analogs

Triclocarban, a derivative of this compound, exerts its antimicrobial effects by inhibiting the bacterial enzyme enoyl-(acyl-carrier protein) reductase (ENR) drugbank.com. ENR is a critical component of the type II fatty acid synthase (FAS-II) system, responsible for catalyzing the reduction of enoyl-ACP intermediates in fatty acid elongation drugbank.comnih.govuniprot.org. This inhibition disrupts de novo fatty acid biosynthesis, which is essential for the synthesis of bacterial cell membranes drugbank.comnih.gov. Consequently, the interruption of membrane synthesis leads to the inhibition of bacterial growth, conferring bacteriostatic and bactericidal effects drugbank.com. Triclosan (B1682465), a related compound, also acts as an ENR inhibitor nih.govebi.ac.uk.

Membrane Perturbation Mechanisms in Microbial Systems

Beyond the specific inhibition of ENR, triclocarban's antimicrobial mechanism is also believed to involve a broader disruption of microbial cell membranes drugbank.com. This involves unspecific adsorption to the bacterial membrane, leading to an interruption of its normal function drugbank.com. Such membrane perturbation can compromise the integrity of the cell, further contributing to the inhibition of microbial growth mdpi.com. While other antimicrobial agents may act through similar membrane-disrupting pathways, the primary described mechanism for triclocarban involves both specific enzyme inhibition and general membrane interference drugbank.com.

Antiprotozoal Efficacy of this compound Derivatives in Veterinary Medicine

This compound derivatives have demonstrated significant utility in veterinary medicine, particularly in combating protozoal infections. Imidocarb , a prominent this compound derivative, is widely recognized for its antiprotozoal activity, serving as a principal agent for the treatment and prophylaxis of tick-borne diseases such as babesiosis and anaplasmosis in animals researchgate.netdergipark.org.trresearchgate.netnih.gov. Its efficacy in clearing parasites has made it a cornerstone in managing these infections researchgate.net.

Beyond imidocarb, other related classes of compounds, notably aromatic diamidines , have also shown broad-spectrum activity against pathogenic microorganisms. Compounds like pentamidine and diminazene (B1218545) aceturate have been employed in veterinary practice and research for their antiprotozoal effects veteriankey.comjidc.orgcambridge.orgnih.govasm.org. Studies have reported high in vitro efficacy for certain diamidine derivatives against protozoa such as Babesia gibsoni, with inhibitory rates reaching up to 99.9% in experimental models veteriankey.comjidc.org. Similarly, novel diamidine compounds have demonstrated potent activity against Trypanosoma evansi in mouse models, showing greater efficacy than standard drugs like suramin (B1662206) and diminazene nih.gov.

Table 1: Antiprotozoal Efficacy of Selected Diamidine Derivatives in Veterinary Contexts

| Compound Name | Target Protozoa | Reported Efficacy/Activity | Reference(s) |

| Imidocarb | Babesia spp., Anaplasma spp. | Principal babesiacide, consistently clears parasites; used for treatment and prophylaxis of babesiosis and anaplasmosis researchgate.netdergipark.org.trresearchgate.netnih.gov | researchgate.netdergipark.org.trresearchgate.netnih.gov |

| Diminazene aceturate | Trypanosoma spp. | Shows antiprotozoal activity; used in veterinary medicine veteriankey.comjidc.orgnih.gov | veteriankey.comjidc.orgnih.gov |

| Pentamidine | Leishmania spp., Trypanosoma spp. | High in vitro efficacy against Leishmania; aromatic diamidines have high activity against Babesia gibsoni veteriankey.com | veteriankey.com |

| Novel Diamidine DB 75 | Trypanosoma evansi | Low curative dose (0.20 mg/kg) in mouse model, more effective than standard drugs nih.gov | nih.gov |

| Novel Diamidine DB 867 | Trypanosoma evansi | Low curative dose (0.5 mg/kg) in mouse model, more effective than standard drugs nih.gov | nih.gov |

| Novel Diamidine DB 1192 | Trypanosoma evansi | Low curative dose (0.5 mg/kg) in mouse model, more effective than standard drugs nih.gov | nih.gov |

Cholinesterase Activity Inhibition by Specific this compound Compounds

Carbamates and, more specifically, phenylcarbamates are recognized for their ability to inhibit cholinesterase enzymes, which play a critical role in neurotransmission. This inhibitory action has led to their investigation as therapeutic agents, particularly for neurodegenerative conditions like Alzheimer's disease tandfonline.comcapes.gov.br. Carbamates typically function as pseudoirreversible inhibitors by forming a carbamylated adduct with the active-site serine residue of the cholinesterase enzyme, thereby preventing the hydrolysis of acetylcholine (B1216132) researchgate.netnih.govwikipedia.org.

Research has identified several phenylcarbamate compounds with potent cholinesterase inhibitory activity. For instance, phenylcarbamate 43 demonstrated an IC50 value of 31.6 nM against acetylcholinesterase (AChE) tandfonline.com. Other studies have reported compounds like 3-(diethylaminophenyl) phenyl carbamate (B1207046) , which exhibited an IC50 of 1.52 µM for AChE, and 3-(diethylaminophenyl) (3-nitrophenyl) carbamate with an IC50 of 1.70 µM for butyrylcholinesterase (BuChE) researchgate.net. Phenserine , a derivative of (-)-eseroline, is another notable phenylcarbamate investigated for its selective acetylcholinesterase inhibitory properties tandfonline.comcapes.gov.brgoogle.com. These compounds often show significantly higher potency compared to established drugs like rivastigmine (B141) researchgate.net.

Table 2: Cholinesterase Inhibition by Specific Carbamate and Phenylcarbamate Compounds

| Compound Name | Target Enzyme | IC50 Value | Selectivity/Potency Notes | Reference(s) |

| Phenylcarbamate 43 | AChE | 31.6 nM | Highly potent, slightly selective for AChE tandfonline.com | tandfonline.com |

| 3-(diethylaminophenyl) phenyl carbamate | AChE | 1.52 µM | Most effective inhibitor of AChE in the study researchgate.net | researchgate.net |

| 3-(diethylaminophenyl) (3-nitrophenyl) carbamate | BuChE | 1.70 µM | Most effective inhibitor of BuChE in the study researchgate.net | researchgate.net |

| Phenserine | AChE | Not specified (Potent) | Phenylcarbamate derivative, selective AChE inhibitor tandfonline.comcapes.gov.brgoogle.com | tandfonline.comcapes.gov.brgoogle.com |

| Carbamates (general class) | AChE, BuChE | Varies | Pseudoirreversible inhibitors, carbamylation of active-site serine researchgate.netnih.govwikipedia.org | researchgate.netnih.govwikipedia.org |

Plant Biological Activities

Cytokinin Function and Plant Metabolite Roles

This compound, specifically 1,3-diphenylurea (B7728601) , has been identified as a plant metabolite and possesses cytokinin-like activity nih.gov. Cytokinins are a class of plant hormones that are essential for regulating various aspects of plant growth and development. They are adenine (B156593) derivatives that promote cell division (cytokinesis) and are involved in processes such as cell differentiation, shoot and root morphogenesis, delay of leaf senescence, and nutrient mobilization doraagri.comfrontiersin.orgscispace.com. The presence of this compound as a cytokinin highlights its role in fundamental plant physiological processes. Research into cytokinin signaling pathways reveals their broad influence on plant development, including responses to biotic and abiotic stresses and the regulation of source-sink relationships frontiersin.orgscispace.com.

Research into Agricultural and Phytoremediation Applications

The chemical properties of carbamates lend themselves to various agricultural applications. For instance, specific carbamates like Desmedipham and Fenmedipham are utilized as herbicides for weed control in agriculture arkat-usa.org.

More broadly, compounds related to carbanilides, such as triclocarban (TCC) , a synthetic antimicrobial found in personal care products, have been extensively studied for their environmental presence and fate. TCC and its degradation byproducts are frequently detected in wastewater, biosolids, and agricultural soils, raising concerns about their persistence and potential impact nih.govtiho-hannover.deresearchgate.netresearchgate.netresearchgate.netfrontiersin.org. Research into the removal of TCC from wastewater using immobilized microbes on biochar suggests potential applications in bioremediation researchgate.net. Furthermore, studies investigating the uptake and metabolism of TCC by plants are exploring its role in phytoremediation, the use of plants to clean up contaminated environments researchgate.netcreative-proteomics.com. Plant metabolomics, the study of plant metabolites, aids in identifying plants suitable for remediating pollutants from soil and water creative-proteomics.com.

Environmental Occurrence, Fate, and Ecotoxicological Research of Carbanilide

Environmental Distribution and Prevalence

The presence of carbanilide in the environment is largely linked to the widespread use and subsequent release of antimicrobial compounds like Triclocarban (B27905) (TCC). TCC, a common ingredient in personal care products, undergoes various transformation processes, leading to the formation of this compound and its chlorinated derivatives.

Detection in Wastewater Treatment Plant Effluents and Sludge/Biosolids

Wastewater treatment plants (WWTPs) are significant conduits for the introduction of various chemicals into the environment. Triclocarban (TCC) is known to be partially removed during wastewater treatment, with a substantial portion partitioning to biosolids canada.ca. Consequently, carbanilides, as transformation products of TCC, are also detected in WWTP effluents and sludge canada.carsc.orgnih.gov. While specific concentrations for unsubstituted this compound in WWTP effluents and sludge are not extensively detailed in the available literature, studies confirm the presence of TCC and its degradation products, including this compound congeners, within these matrices canada.carsc.orgnih.gov. For context, TCC concentrations in Canadian WWTP effluents have been reported to range from 3.6–32.9 ng/L, and in biosolids from 1200–8900 ng/g dry weight canada.ca. The presence of microplastics in WWTP effluents (averaging 5.8 ± 0.6 particles/L) and sludge (averaging 33.3 ± 8 particles/g) also highlights the complex matrix of emerging contaminants handled by these facilities oaepublish.com.

Occurrence and Accumulation in Soil and Sediment Matrices

This compound and its related compounds have been found to accumulate in soil and sediment matrices, particularly in areas influenced by wastewater discharge. Estuarine sediments have shown evidence of TCC and its sequential reductive dechlorination products, including dichloro-, monochloro-, and unsubstituted this compound nih.govacs.orgusda.gov. Studies in sediment cores from the Chesapeake Bay watershed and Jamaica Bay revealed the following maximum concentrations for this compound congeners:

| Compound | Maximum Concentration (mg/kg dry weight) | Location | Citation(s) |

| Dichloro-carbanilide | 15.5 ± 1.8 | Chesapeake Bay Watershed Sediment Core | nih.govacs.orgusda.gov |

| Monochloro-carbanilide | 4.1 ± 2.4 | Chesapeake Bay Watershed Sediment Core | nih.govacs.orgusda.gov |

| Unsubstituted this compound | 0.5 ± 0.1 | Chesapeake Bay Watershed Sediment Core | nih.govacs.orgusda.gov |

Triclocarban itself exhibits persistence in soil and sediment, with predicted half-lives of 120 days in soil and 540 days in sediment nih.gov. Measured half-lives for TCC in soil are approximately 108 days canada.ca. Furthermore, amended soils with biosolids have been shown to impede TCC degradation canada.ca. The persistence of the diphenylurea backbone, characteristic of this compound, has been observed in sediments over extended periods, indicating its environmental stability nih.govacs.orgusda.gov.

Environmental Transformation Pathways and Degradation Kinetics

The environmental fate of this compound is intricately linked to the transformation of its precursor, Triclocarban (TCC).

Reductive Dechlorination of Halogenated Carbanilides (e.g., Triclocarban) to this compound

A significant pathway for the environmental presence of this compound is the reductive dechlorination of Triclocarban (TCC) under anaerobic conditions, commonly found in sediments and some WWTP processes canada.canih.govacs.orgusda.govmdpi.com. This process sequentially removes chlorine atoms from TCC, yielding dichloro-, monochloro-, and ultimately unsubstituted this compound nih.govacs.orgusda.govmdpi.com. Research by Miller et al. (2008) provided the first evidence of this complete sequential dechlorination of TCC to various this compound congeners in estuarine sediments nih.govacs.orgusda.gov. While anaerobic digestion in WWTPs can contribute to TCC dechlorination, this contribution is generally limited, with estimates suggesting only 0.4-2.1% dechlorination mdpi.com. The resulting unsubstituted this compound, or its backbone, demonstrates notable persistence in these environmental compartments nih.govacs.orgusda.gov.

Biological and Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Triclocarban (TCC) undergoes degradation through both aerobic biodegradation and photolysis, often yielding chlorinated anilines nih.govmdpi.comresearchgate.net. Abiotic degradation via photohydrolysis is also considered a significant pathway for TCC, with reported half-lives under natural sunlight ranging from 43 to 130 days ajol.info. Biologically, research has identified specific bacterial species, particularly within the Alcaligenaceae family, capable of degrading both TCC and unsubstituted this compound (NCC) nih.gov. These microorganisms can utilize carbanilides as sources of carbon and energy, suggesting a potential for biodegradation in environments where these bacteria are present nih.gov. However, the this compound backbone itself is noted for its environmental persistence nih.govacs.orgusda.gov.

Influence of Environmental Parameters on Transformation

The transformation of Triclocarban (TCC) and, by extension, the formation and fate of carbanilides, are influenced by various environmental parameters. In WWTPs, factors such as temperature, hydraulic retention time (HRT), and sludge retention time (SRT) can impact TCC degradation rates researchgate.net. For instance, elevated temperatures (30°C compared to 21°C) have been shown to enhance TCC degradation in activated sludge systems researchgate.net. Anaerobic conditions are crucial for the reductive dechlorination of TCC to carbanilides nih.govacs.orgusda.govmdpi.com. Conversely, the presence of biosolids in amended soils can hinder the degradation of TCC canada.ca. While these parameters are understood to influence TCC's transformation into carbanilides, specific environmental factors that govern the direct degradation kinetics of unsubstituted this compound are less comprehensively detailed in the current literature.

Persistence, Bioavailability, and Bioaccumulation Studies in Ecosystems

The environmental persistence of triclocarban, a source of this compound, indicates its potential to remain in various environmental compartments for extended periods. Triclocarban is predicted to have half-lives of approximately 60 days in water, 120 days in soil, and 540 days in sediment canada.ca. Measured degradation studies have reported half-lives of 108 days in soil and over 225 days in soil amended with biosolids, suggesting a significant persistence canada.ca.

Triclocarban is a hydrophobic compound characterized by a moderate octanol-water partition coefficient (log Kow) of 3.5-3.6 and a high sorption potential, indicated by a very high organic carbon-water (B12546825) partition coefficient (log Koc) of 4.8 canada.ca. These properties suggest that triclocarban, and by extension its breakdown products like this compound, may sorb strongly to soil and sediment particles, influencing their bioavailability and mobility in ecosystems canada.cawur.nl. Bioavailability, the fraction of a substance that can be taken up by organisms or undergo transformation, is a critical factor in assessing environmental risk nih.gov.

Studies have demonstrated the bioaccumulation potential of triclocarban in various aquatic organisms. Log bioaccumulation factors (BAFs) ranging from 3.2 to 4.4 have been reported for algae, snails, and mussels canada.ca. Fish have shown a log bioconcentration factor (BCF) of 2.86 nih.gov. Triclocarban is considered to have a high potential for bioaccumulation in aquatic invertebrates canada.ca.

Table 1: Persistence of Triclocarban in Environmental Compartments

| Environmental Compartment | Predicted Half-Life (days) | Measured Half-Life (days) |

| Water | 60 | N/A |

| Soil | 120 | 108 |

| Sediment | 540 | N/A |

| Biosolids-amended soil | N/A | > 225 |

Data primarily refers to Triclocarban (TCC) as a precursor to this compound.

Table 2: Bioaccumulation Potential of Triclocarban in Organisms

| Organism/Type | Bioaccumulation Factor (BAF/BCF) | Log Value |

| Algae | BAF | 3.2–4.4 |

| Snail | BAF | 3.2–4.4 |

| Mussel | BAF | 3.2–4.4 |

| Fish | BCF | 2.86 |

Data primarily refers to Triclocarban (TCC) as a precursor to this compound.

Ecotoxicological Implications and Risk Assessment Methodologies in Research

The ecotoxicological implications of this compound are largely understood through studies on triclocarban, which highlight its inherent toxicity to aquatic organisms and its potential for bioaccumulation canada.ca. Environmental risk assessment (ERA) methodologies are employed to quantify these risks, typically involving hazard identification, release assessment, exposure assessment, consequence assessment, and risk estimation europa.euresearchgate.net. These methods aim to determine predicted environmental concentrations (PEC) and compare them with predicted no-effect concentrations (PNEC) for organisms eeer.org.

While Canada's screening assessment concluded that current environmental exposure levels of triclocarban were unlikely to cause ecological harm, it identified a high hazard potential due to its intrinsic toxicity to aquatic species and high bioaccumulation potential in aquatic invertebrates canada.ca. This suggests that should exposure levels increase, there could be a concern for the Canadian environment canada.ca.

Effects on Non-Target Organisms and Model Species

Triclocarban (TCC) exhibits toxicity towards a range of non-target organisms, particularly aquatic species. Studies have shown that TCC is more toxic than triclosan (B1682465) (TCS) to aquatic invertebrates and fish mdpi.com. For instance, in toxicity tests using Artemia salina, TCC demonstrated a significantly lower LC50 value (17.8 µg/L) compared to TCS (171.1 µg/L) researchgate.net. In reproduction tests with Daphnia magna, TCC exhibited a no-observed-effect concentration (NOEC) of 0.006 µmol/L researchgate.net.

Beyond acute toxicity, TCC has been linked to more subtle, yet significant, effects. It has been reported to cause genotoxic effects and inhibit efflux transporter activities in the protozoan Tetrahymena thermophila researchgate.net. Furthermore, oxidative stress has been observed in various model organisms, including zebrafish embryos, mouse oocytes, the crustacean Gammarus locusta, and the nematode Caenorhabditis elegans researchgate.net. Behavioral alterations, such as increased traveled distance in Gammarus locusta, have also been documented upon exposure to TCC researchgate.net. In C. elegans, TCC has induced systemic toxic effects at µg/L concentrations mdpi.com.

Table 3: Ecotoxicity of Triclocarban to Model Organisms

| Species | Endpoint | Value | Reference |

| Artemia salina | LC50 (24-h) | 17.8 µg/L | researchgate.net |

| Daphnia magna | NOEC (8-day reproduction test) | 0.006 µmol/L | researchgate.net |

| Gammarus locusta | Behavioral alteration (increased distance) | 500 ng/L | researchgate.net |

| Caenorhabditis elegans | Sublethal toxicity | µg/L levels | mdpi.com |

Data primarily refers to Triclocarban (TCC) as a precursor to this compound.

Assessment of Potential Long-Term Environmental Consequences

The long-term environmental consequences of this compound, as inferred from TCC studies, include potential chronic toxicity and disruption of biological processes. Chronic exposure to TCC has been shown to reduce the activity of antioxidant enzymes such as catalase (CAT) and glutathione (B108866) S-transferase (GST), decrease glutathione (GSH) levels, and increase lipid peroxidation (LPO) in exposed organisms mdpi.com. Evidence of DNA damage has also been observed following prolonged exposure to TCC, suggesting a potential for toxicological effects over extended periods mdpi.com.

Moreover, TCC has been identified as an endocrine disruptor canada.camdpi.com. It has been shown to enhance estradiol (B170435) (E2)-dependent or testosterone-dependent activation of gene expression, though it exhibits little or no agonistic activity alone researchgate.netresearchgate.net. These endocrine-disrupting properties raise concerns about potential impacts on the reproductive health and development of wildlife populations over generations, contributing to long-term ecosystem health degradation unep.org. The persistence and bioaccumulative nature of TCC further exacerbate these potential long-term environmental consequences canada.cacanada.ca.

List of Compounds Mentioned:

this compound (N,N'-diphenylurea)

Triclocarban (TCC)

Triclosan (TCS)

4,4'-dichlorothis compound (DCC)

1-(3-chlorophenyl)-3-phenylurea (B1616584) (MCC)

Unsubstituted this compound (NCC)

3,4-dichloroaniline (B118046) (3,4-DCA)

Advanced Analytical Methodologies for Carbanilide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for separating carbanilide from other compounds in a sample, allowing for subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, coupled with UV detection, is a widely adopted technique for this compound analysis. This method is often employed for the quantification of this compound formed as a stable derivative in environmental monitoring, such as in the determination of phosgene (B1210022) in ambient air epa.govkeikaventures.comepa.govepa.gov. In this application, phosgene reacts with aniline (B41778) to form this compound, which is then extracted and analyzed.

The typical procedure involves dissolving the sample in acetonitrile (B52724) and analyzing it using reverse-phase HPLC. A common detection wavelength for this compound is 254 nm epa.govkeikaventures.comepa.govepa.gov. This method has demonstrated good sensitivity, capable of detecting phosgene at levels as low as 0.1 ppbv, with a relative standard deviation (RSD) of ±15-20% and quantitative recovery epa.govkeikaventures.comepa.govepa.gov. Calibration standards are prepared in the HPLC mobile phase, usually starting with a stock solution of 100 mg/L and diluting to working standards in the range of 0.05-5 mg/L epa.govepa.govepa.gov. For related compounds like dinitrothis compound, an HPLC-UV method using a C18 column and UV detection at 350 nm has been reported, achieving a limit of quantitation (LOQ) of 12.5 μg/kg with mean recoveries typically above 70% nih.gov.

Table 1: HPLC-UV Parameters for this compound Analysis

| Parameter | Specification | Reference(s) |

| Mode | Reverse-phase | epa.govkeikaventures.comepa.govepa.gov |

| Stationary Phase | C18 column (implied) | epa.govkeikaventures.comepa.govepa.gov |

| Mobile Phase Solvent | Acetonitrile (for dissolution/elution) | epa.govkeikaventures.comepa.govepa.gov |

| Detection Wavelength | 254 nm | epa.govkeikaventures.comepa.govepa.gov |

| Sensitivity (Phosgene) | 0.1 ppbv detection limit | epa.govkeikaventures.comepa.govepa.gov |

| Precision (Phosgene) | ±15-20% RSD | epa.govkeikaventures.comepa.govepa.gov |

| Recovery (Phosgene) | Quantitative | epa.govkeikaventures.comepa.govepa.gov |

| LOQ (Dinitrothis compound) | 12.5 μg/kg | nih.gov |

| Recovery (Dinitrothis compound) | >70% | nih.gov |

Thin-Layer Chromatography (TLC) for Semiquantitative Analysis

Thin-Layer Chromatography (TLC) offers a simpler, faster, and cost-effective method for the qualitative and semiquantitative analysis of this compound. It is particularly useful for rapid screening or monitoring reaction progress. TLC involves spotting the sample onto a stationary phase (typically silica (B1680970) gel) coated on a plate and then developing it with a suitable mobile phase. Visualization is usually achieved via UV light or chemical staining.

Studies have employed TLC for the determination of this compound and its derivatives. For instance, a quantitative TLC (QTLC) method for triclocarban (B27905) utilized silica gel plates developed with a hexane–absolute ethanol (B145695) (96:4 v/v) mobile phase, with quantification performed by scanning densitometry at 260 nm akjournals.com. This method demonstrated good linearity and precision, making it suitable for routine quality control akjournals.com. Another approach for related this compound compounds used silica gel 60 F254 plates with a mobile phase mixture of ethyl acetate–methanol–ammonia–water (8.5:1:0.5:0.2, v/v/v/v), achieving a limit of detection (LOD) of 0.02 µ g/band researchgate.net. TLC has also been cited for the semiquantitative determination of this compound itself nih.gov.

Table 2: TLC Parameters for this compound Analysis

| Parameter | Specification | Reference(s) |

| Stationary Phase | Silica gel / Silica gel 60 F254 | akjournals.comresearchgate.netraco.cat |

| Mobile Phase | Hexane–absolute ethanol (96:4 v/v) OR Ethyl acetate–methanol–ammonia–water (8.5:1:0.5:0.2, v/v/v/v) | akjournals.comresearchgate.net |

| Detection Wavelength | 260 nm or 254 nm | akjournals.comresearchgate.net |

| LOQ (Imidocarb) | 0.02 µ g/band | researchgate.net |

Gas Chromatography (GC) for Volatile or Derivatized Carbanilides

Gas Chromatography (GC) is a powerful separation technique, but its direct application to this compound may be limited by the compound's volatility and thermal stability. This compound has a molecular weight of 212.25 g/mol nih.gov, which might require high temperatures for volatilization, potentially leading to degradation. Therefore, GC analysis often necessitates derivatization to increase volatility and thermal stability.